molecular formula C15H21N3O B1528713 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 1489226-12-1

4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1528713
CAS No.: 1489226-12-1
M. Wt: 259.35 g/mol
InChI Key: LNDHSAUHPLODOY-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazole family, which is known for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Pyrazole derivatives have been shown to exhibit various biological activities through different mechanisms. Some common mechanisms include:

  • Inhibition of Enzymes : Many pyrazole compounds act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to this compound have shown effectiveness in stabilizing human red blood cell membranes, which is a measure of anti-inflammatory potential .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, with some derivatives achieving MIC values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in cancer treatment. For example, certain analogs have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values around 0.08 µM . The mechanisms include inhibition of tumor growth and induction of apoptosis in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the compound . The results indicated a dose-dependent reduction in inflammation markers, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various pyrazole derivatives, where the compound showed significant activity against multiple bacterial strains. The study concluded that modifications in the pyrazole structure could enhance its antimicrobial properties .

Data Tables

Biological ActivityObserved EffectReference
Anti-inflammatoryMembrane stabilization
AntimicrobialMIC values ranging from 0.0039 mg/mL
AnticancerIC50 = 0.08 µM against MCF-7

Properties

IUPAC Name

4-(2-aminoethyl)-5-ethyl-2-[(2-methylphenyl)methyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-14-13(8-9-16)15(19)18(17-14)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHSAUHPLODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1CCN)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one

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